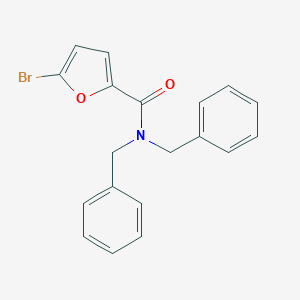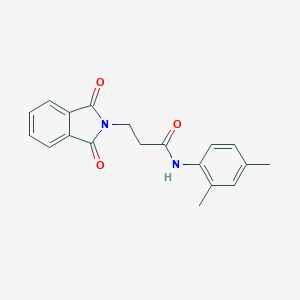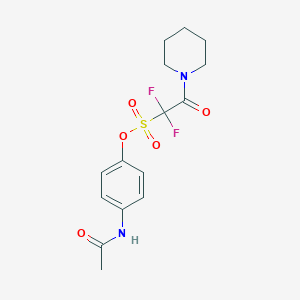![molecular formula C19H13N3O2 B382114 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B382114.png)
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, materials science, and other fields. The structure of this compound includes a nitrophenyl group and a phenyl group attached to the imidazo[1,5-a]pyridine core, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves a multi-step process. One common method is the iodine-mediated one-pot synthesis, which starts with 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of materials for optoelectronic devices, sensors, and imaging agents.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with different substitution patterns.
Imidazo[1,5-a]pyridine Derivatives: Compounds with various substituents on the imidazo[1,5-a]pyridine core.
Uniqueness: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H13N3O2 |
|---|---|
Poids moléculaire |
315.3g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-1-phenylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)16-11-9-15(10-12-16)19-20-18(14-6-2-1-3-7-14)17-8-4-5-13-21(17)19/h1-13H |
Clé InChI |
BPPLNPAGKFDICU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B382033.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)
![4-(1-Pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382036.png)


![4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B382043.png)


![5-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfonyl]-2-methoxyaniline](/img/structure/B382046.png)
![2-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382047.png)

![3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B382049.png)
methanone oxime](/img/structure/B382054.png)
